Benzyloxycarbonyl lysine anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

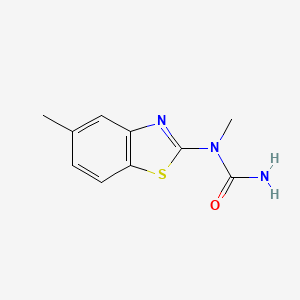

Benzyloxycarbonyl lysine anhydride is a derivative of lysine, an essential amino acid. It is a compound that reacts with anhydride in a nucleophilic substitution reaction (acylation) and reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .

Synthesis Analysis

The synthesis of Benzyloxycarbonyl lysine anhydride can be carried out by allowing the N-carboxy anhydride of the α-amino acid to react with the amine-terminated polybutadiene . N ε-benzyloxycarbonyl-L-lysine N-carboxy anhydride [lys(Z)-NCA] was prepared in 89.5% yield according to the literature method .Molecular Structure Analysis

The structure of these block copolymers was estimated using the relation between the helix-coil transition temperature and the number-average molecular weight . The morphology of the membrane specimens was investigated by wide-angle X-ray diffraction and electron microscopy .Chemical Reactions Analysis

Benzyloxycarbonyl lysine anhydride reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .Scientific Research Applications

1. Polymer Synthesis and Conformational Study

Benzyloxycarbonyl lysine anhydride has been utilized in the synthesis of specific polymers. A study by Yamamoto and Hayakawa (1972) focused on the synthesis and conformational study of poly(Nϵ‐benzyl‐L‐lysine) and its benzyloxycarbonyl derivative. This research explored the solvent and pH-induced conformational changes in these polymers, highlighting the influence of the benzyl group on polymer behavior.

2. Facilitating Chemical Modifications in Amino Acids

Shin et al. (1987) demonstrated the use of benzyloxycarbonyl lysine anhydride in the synthesis of basic N-carboxy α-dehydroamino acid anhydrides (ΔNCA), derived from benzyloxycarbonyl-aminoaldehydes and N-Cbz-2-(diethoxyphosphinyl) glycine esters (Shin, Obara, Segami, & Yonezawa, 1987). This method facilitated the conversion of Cbz as Nα-protecting group in DHA to Boc via ΔNCA.

3. Genetic Encoding and Protein Conjugation

Incorporation of a modified benzyloxycarbonyl lysine derivative into proteins for creating chemical and light-induced conjugates was studied by Yamaguchi et al. (2016). They designed a novel derivative doubly functionalized with amino and azido substituents, demonstrating its applicability in creating protein conjugates (Yamaguchi et al., 2016).

4. Application in Polymer Chemistry

Dijk-Wolthuis et al. (1997) researched the synthesis and characterization of poly‐L‐lysine with controlled low molecular weight using N-Carboxy-(N e -benzyloxycarbonyl)-L-lysine anhydride (Dijk-Wolthuis et al., 1997). This study provided valuable insights into polymer synthesis techniques.

5. Biocompatibility and Biodegradability in Tissue Engineering

Jun-yan et al. (2007) highlighted the synthesis and characterization of 3-Nɛ-benzyloxycarbonyl-L-lysyl-morpholine-2,5-dione, emphasizing its potential applications in tissue engineering and as controlled-drug-release carriers due to its biocompatibility and biodegradability (Jun-yan et al., 2007).

Mechanism of Action

properties

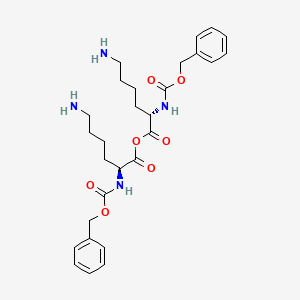

IUPAC Name |

[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSPFAWUTVGOAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibenzyloxycarbonyl-lysine anhydride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.